4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring linked to an isopropylamine group
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl Transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thwarting bacterial growth .
Biochemical Pathways
The compound affects the post-translational modification pathway catalyzed by PPTases . By inhibiting PPTase, it attenuates secondary metabolism in bacteria . This disruption of secondary metabolism can lead to a decrease in bacterial virulence .
Pharmacokinetics
The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it has good bioavailability and can reach its target in the bacterial cell without causing significant harm to human cells .
Result of Action
The result of the compound’s action is a decrease in bacterial growth and virulence . For example, an advanced analogue of this compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This indicates that the compound’s action can lead to a decrease in the production of certain bacterial metabolites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound . Therefore, the presence of efflux pumps in the bacterial environment can reduce the efficacy of the compound .
Biochemical Analysis
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This enzyme is essential for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition is significant as it allows the compound to possess antibacterial activity without causing rapid cytotoxic responses in human cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to attenuate the production of Sfp-PPTase-dependent metabolites when applied to Bacillus subtilis at sublethal doses . Additionally, it exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and has been implicated in efflux mechanisms for resistance in Escherichia coli . These effects highlight its potential as a therapeutic agent in combating bacterial infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial phosphopantetheinyl transferase (PPTase). By inhibiting this enzyme, the compound disrupts essential post-translational modifications required for bacterial cell viability and virulence . This inhibition leads to a reduction in the production of secondary metabolites and thwarts bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a reliable agent for prolonged experimental use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, it effectively attenuates the production of Sfp-PPTase-dependent metabolites without causing significant toxicity . At higher doses, potential adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with bacterial phosphopantetheinyl transferase (PPTase). This interaction disrupts the enzyme’s function, leading to a reduction in the production of secondary metabolites essential for bacterial growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites effectively .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is directed to specific compartments or organelles where it can exert its inhibitory effects on bacterial phosphopantetheinyl transferase (PPTase) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide to yield an intermediate, which is then treated with ammonium formate in the presence of palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the isopropylamine group.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, ammonium formate, and palladium on carbon (Pd/C). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Agrochemicals: The compound is studied for its potential use in crop protection due to its ability to inhibit specific enzymes in pests.
Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a trifluoromethyl-pyridine moiety and exhibits antibacterial activity.
Trifluoromethylpyridines: These compounds share the trifluoromethyl-pyridine core and are used in various pharmaceutical and agrochemical applications.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions and a thiazole ring linked to an isopropylamine group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-propan-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3S/c1-6(2)18-11-19-9(5-20-11)10-8(13)3-7(4-17-10)12(14,15)16/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQVMCBGNLPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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